molecular formula C17H13ClF3NS2 B2434338 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine CAS No. 477855-80-4

7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2434338
CAS No.: 477855-80-4
M. Wt: 387.86
InChI Key: NJUVMYDMSUVPOH-UHFFFAOYSA-N
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Description

7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine is a high-purity chemical compound provided for research applications. This product belongs to the 2,3-dihydro-1,5-benzothiazepine class, a versatile and privileged scaffold in medicinal chemistry known for conferring a wide spectrum of biological activities to molecules . The core benzothiazepine structure is a recognized pharmacophore in drug discovery, with derivatives exhibiting significant pharmacological profiles such as calcium channel antagonism, antimicrobial effects, and central nervous system (CNS) activity . The specific substitution pattern on this compound—featuring a chloro group at the 7-position and a 3-(trifluoromethyl)benzylsulfanyl group at the 4-position—makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Recent scientific literature highlights that analogous 2,3-dihydro-1,5-benzothiazepine derivatives have demonstrated potent inhibitory activity against enzymes like α-glucosidase, suggesting potential applications in metabolic disorder research . Other studies show that similar scaffolds act as potent tyrosinase inhibitors, outperforming standard references, which indicates promise in dermatological and agricultural research . Researchers can utilize this compound to investigate structure-activity relationships (SAR), develop new therapeutic candidates, or study enzyme inhibition mechanisms. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NS2/c18-13-4-5-15-14(9-13)22-16(6-7-23-15)24-10-11-2-1-3-12(8-11)17(19,20)21/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUVMYDMSUVPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The most widely applied method involves cyclocondensation between 2-aminothiophenol 21a and α,ω-dihaloalkanes. For the target compound, 7-chloro-2-aminothiophenol (1) reacts with 1-bromo-3-chloropropane (2) under basic conditions (e.g., K₂CO₃ in DMF). The sulfur atom initiates nucleophilic substitution at the terminal bromide, forming a thioether intermediate (3) . Subsequent intramolecular amination closes the seven-membered ring, yielding the 2,3-dihydro-1,5-benzothiazepine core (4) .

$$
\text{(1) } \text{7-Cl-C}6\text{H}3\text{-SH-NH}2 + \text{(2) } \text{Br-(CH}2\text{)}_3\text{-Cl} \xrightarrow{\text{Base}} \text{(3) Intermediate} \rightarrow \text{(4) Core Structure}
$$

Key Conditions :

  • Temperature: 80–100°C
  • Yield: 60–75%
  • Purification: Column chromatography (SiO₂, hexane/EtOAc)

Aziridine Ring-Opening Approach

An alternative route employs trans-2,3-disubstituted aziridines (5) reacting with 2-aminothiophenol (1) . The mercapto group opens the aziridine ring at the less hindered carbon, followed by cyclization to form the benzothiazepine core. This method offers stereochemical control, critical for bioactive derivatives.

Chlorination at Position 7

The chloro substituent is typically introduced early in the synthesis via:

Direct Electrophilic Substitution

Chlorination of the aromatic ring using Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃). However, regioselectivity challenges necessitate starting with pre-chlorinated precursors like 7-chloro-2-aminothiophenol (1) .

Ullmann-Type Coupling

A copper-catalyzed coupling between 7-iodo-benzothiazepine (8) and CuCl achieves selective chlorination. This method is advantageous for late-stage functionalization.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclocondensation steps.
  • Elevated temperatures (80–120°C) accelerate ring closure but risk decomposition.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in heterogeneous systems.
  • Microwave irradiation reduces reaction times from hours to minutes (e.g., 160°C for 40 minutes).

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.2–3.5 ppm (m, SCH₂), δ 4.1–4.3 ppm (t, NCH₂), and δ 7.4–7.8 ppm (m, aromatic protons).
  • MS (ESI+) : Molecular ion peak at m/z 413.1 [M+H]⁺.

Purity Assessment

  • HPLC : ≥95% purity using C18 columns (MeCN/H₂O gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Cyclocondensation 60–75 92–97 High Cost-effective
Aziridine Ring-Opening 55–65 90–95 Moderate Stereochemical control
Solid-Phase 40–50 85–90 Low High-throughput diversification

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazepine derivatives.

    Substitution: Amino or thiol-substituted benzothiazepine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,5-benzothiazepine derivatives, including 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine. These compounds have shown promising activity against several cancer cell lines:

  • Colon Cancer : Compounds were evaluated against HT-29 (colon cancer) cells, demonstrating significant cytotoxic effects. For instance, specific derivatives exhibited higher activity than standard drugs like methotrexate .
  • Breast Cancer : Similar evaluations against MCF-7 (breast cancer) cells indicated that certain derivatives could inhibit cell proliferation effectively .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Several studies indicate that derivatives of 1,5-benzothiazepine exhibit considerable potency against various pathogens:

  • Bacterial Activity : Compounds were tested against Gram-positive and Gram-negative bacteria, showcasing effectiveness comparable to established antibiotics like ciprofloxacin .
  • Fungal Activity : Notably, some derivatives demonstrated strong antifungal activity against strains such as Candida albicans and Aspergillus fumigatus with minimal inhibitory concentrations indicating high efficacy .

Anti-inflammatory Effects

Research has shown that certain benzothiazepine derivatives possess anti-inflammatory properties. In vivo studies indicated significant reductions in inflammation markers when tested in models of acute inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been a focal point in understanding its biological efficacy. Modifications at specific positions on the benzothiazepine core have been correlated with enhanced activity:

  • Substituent Effects : The presence of trifluoromethyl groups and variations in the benzyl moiety have been linked to improved potency against cancer and microbial strains .
  • Pharmacophore Modeling : Computational approaches have identified key structural features necessary for activity, guiding further synthetic efforts in drug development .

Synthesis Methodologies

The synthesis of this compound involves several chemical transformations:

  • Condensation Reactions : The compound can be synthesized through the condensation of specific chalcones with 2-amino thiophenol under controlled conditions to yield high purity and yield products .
  • Efficient Solvents : Recent advancements have utilized solvents like hexafluoroisopropanol to achieve up to 98% yields at room temperature, simplifying the synthetic process while maintaining efficiency .

Mechanism of Action

The mechanism of action of 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine
  • 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine is a novel compound within the benzothiazepine class, noted for its diverse biological activities. This article consolidates research findings on its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Anticancer Activity

Research has highlighted the potential of benzothiazepine derivatives as anticancer agents. A study synthesized various derivatives and evaluated their efficacy against different cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
BT18HT-29 (Colon)15.42
BT19MCF-7 (Breast)27.00
BT20DU-145 (Prostate)16.00

The derivatives exhibited significant inhibition of the Epidermal Growth Factor Receptor (EGFR), indicating a mechanism that could be leveraged for targeted cancer therapies. Notably, compound BT20 showed a higher efficacy than standard treatments like methotrexate.

Antimicrobial Activity

The antimicrobial properties of benzothiazepines have also been explored. In vitro studies demonstrated that certain derivatives exhibited considerable potency against various pathogens:

PathogenMIC (µg/mL)Reference
Candida albicans2–6
Escherichia coli40
Staphylococcus aureus10–14

These results suggest that the structural modifications in the benzothiazepine framework enhance antimicrobial activity, making them candidates for further development as antifungal and antibacterial agents.

Other Therapeutic Potentials

Additional studies have indicated that benzothiazepines possess anti-ulcer and antidiabetic properties. For instance, specific derivatives displayed significant gastric secretory inhibition in animal models, suggesting their potential in treating gastric ulcers . Furthermore, compounds have been identified as effective mitochondrial sodium-calcium exchange inhibitors, indicating promise in diabetes management .

Case Studies and Research Findings

Several case studies have reinforced the biological activity of benzothiazepines:

  • Anticancer Study : A series of synthesized compounds were tested against colon cancer cell lines with promising results indicating selectivity and reduced side effects compared to traditional chemotherapy agents .
  • Antimicrobial Efficacy : A novel series of bis-[1,5]-benzothiazepines were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing that specific substitutions significantly enhance activity .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target proteins associated with cancer proliferation, providing insights into structural optimization for enhanced efficacy .

Q & A

Q. What are the standard synthetic routes for 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine?

The synthesis typically involves three key steps:

  • Cyclization : Formation of the benzothiazepine core via reaction of 2-aminothiophenol with α-haloketones under basic conditions .
  • Sulfanyl Group Introduction : Substitution at the 4-position using 3-(trifluoromethyl)benzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) .
  • Chlorination : Selective chlorination at the 7-position using agents like thionyl chloride (SOCl₂) or PCl₅ . Critical Note : The trifluoromethyl group introduces steric and electronic challenges; inert atmospheres (N₂/Ar) may be required to prevent side reactions.

Q. How is structural characterization performed for this compound?

Key methods include:

  • X-ray Crystallography : For definitive confirmation of the benzothiazepine backbone and substituent positions. SHELXL is widely used for refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify the 7-chloro substituent (δ ~7.2–7.5 ppm for aromatic protons) and trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₇H₁₂ClF₃NS₂; calc. ~398.5 g/mol).

Q. What are the primary chemical reactivity patterns of this compound?

  • Oxidation : The sulfanyl group can be oxidized to sulfoxide/sulfone using H₂O₂ or m-CPBA, altering electronic properties .
  • Nucleophilic Substitution : The 7-chloro group is susceptible to displacement by amines or thiols under basic conditions .
  • Reduction : The benzothiazepine ring can undergo reduction (e.g., LiAlH₄) to explore ring-opening products .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, critical for exothermic steps like chlorination .
  • AI-Driven Retrosynthesis : Tools like Reaxys or Pistachio models predict optimal routes, minimizing trial-and-error .
  • Purification : Use of crystallization (e.g., ethanol/water mixtures) over chromatography for cost-effective scale-up .

Q. What experimental design considerations resolve contradictions in X-ray crystallography data?

  • Twinned Data : SHELXL’s twin refinement (BASF parameter) addresses overlapping reflections in low-symmetry crystals .
  • Disorder Modeling : For flexible trifluoromethylbenzyl groups, partial occupancy or restraints improve R-factors .
  • Validation Tools : CheckCIF/PLATON to identify overfitting, especially with high-resolution data (e.g., <1.0 Å) .

Q. How does the trifluoromethyl group influence biological activity compared to other substituents?

  • Enzyme Inhibition : The CF₃ group enhances lipophilicity, improving membrane permeability in assays (e.g., cytochrome P450 inhibition) .
  • SAR Studies : Compare with analogs (e.g., 4-benzylsulfanyl derivatives) to isolate electronic vs. steric effects .
  • Molecular Dynamics : Simulations (e.g., GROMACS) quantify binding affinity changes due to CF₃’s electronegativity .

Q. What strategies mitigate challenges in regioselective functionalization?

  • Directed C-H Activation : Pd-catalyzed coupling at the 2-position using directing groups (e.g., pyridine) .
  • Protecting Groups : Temporary protection of sulfanyl moieties (e.g., as thioethers) during chlorination .
  • Microwave Synthesis : Enhances regiocontrol in SNAr reactions at elevated temperatures .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepTraditional MethodAdvanced Optimization
CyclizationReflux in EtOH, 12h (60–70% yield) Microwave, 150°C, 30min (85% yield)
Sulfanyl AdditionNaH/THF, 0°C (moderate steric hindrance) K₂CO₃/DMF, RT (improved solubility)
ChlorinationSOCl₂, reflux (risk of over-chlorination)PCl₅, controlled stoichiometry

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)δ 4.35 (s, 2H, SCH₂)Confirms sulfanyl linkage
¹⁹F NMRδ -62.5 (CF₃)Trifluoromethyl group integrity
HRMSm/z 398.0234 [M+H]⁺Matches theoretical mass (±0.002)

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